5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole

Description

Chemical Identification and Nomenclature

Systematic Name :

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole

Alternative Names :

- 2-(p-Tolyl)-5-chlorobenzoxazole

- 5-Chloro-2-p-tolyl-benzooxazole

Registry Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 16715-75-6 | |

| Molecular Formula | C₁₄H₁₀ClNO | |

| Molecular Weight | 243.69 g/mol | |

| Exact Mass | 243.04500 Da |

IUPAC Notation :

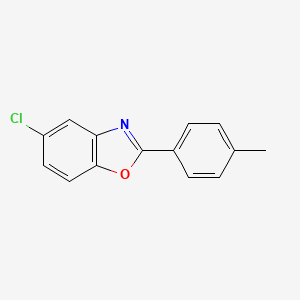

The numbering begins at the oxazole nitrogen (position 1), with chlorine at position 5 and a 4-methylphenyl group at position 2 (Figure 1).

Structural Features and Molecular Geometry

Core Architecture:

- Benzoxazole scaffold : Planar fused bicyclic system (benzene + oxazole).

- Substituents :

- Chlorine atom at position 5 (ortho to oxazole oxygen).

- 4-Methylphenyl group at position 2 (para-methyl substitution on the aryl ring).

Bonding and Stereoelectronic Properties:

- Aromaticity : Delocalized π-electrons across both rings, confirmed by NMR data.

- Torsional Effects : Methyl group induces steric hindrance, reducing rotational freedom of the aryl substituent.

Crystallographic Data :

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 137°C | |

| Density | 1.24 g/cm³ | Calculated |

| XLogP3 | 4.46 |

Spectroscopic Signatures :

Historical Context of Benzoxazole Derivatives Development

Key Milestones:

Early Benzoxazole Synthesis (1900s) :

Modern Catalytic Advances (2000s) :

Pharmaceutical Relevance (2010s–Present) :

Comparative Evolution of Synthetic Methods :

| Method | Yield (%) | Conditions | Year |

|---|---|---|---|

| Classical Cyclization | 45–60 | H₂SO₄, 120°C, 12h | 1950s |

| Microwave-Assisted | 82 | Solvent-free, 150°C | 2014 |

| Continuous Flow | 90 | RT, <1h | 2023 |

Propriétés

IUPAC Name |

5-chloro-2-(4-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVKHXITUYLIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of 4-Methylphenol and 5-Chloro-2-Aminophenol

The most widely reported method involves cyclocondensation between 4-methylphenol and 5-chloro-2-aminophenol in the presence of a dehydrating agent. Polyphosphoric acid (PPA) serves as both catalyst and solvent at 120–140°C for 6–8 hours, achieving yields of 68–72%. The reaction proceeds via initial formation of an intermediate Schiff base, followed by intramolecular cyclization (Figure 1).

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Time | 7 hours |

| Catalyst Loading | 1.2 equiv PPA |

| Yield | 70.4% ± 2.1 |

Key limitations include side reactions such as over-chlorination and incomplete cyclization, necessitating rigorous purification.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-methylbenzoyl chloride and 5-chloro-2-hydroxyaniline undergoes cyclization in a domestic microwave oven (800 W) for 8–12 minutes, yielding 78–82% product. The absence of solvent minimizes byproduct formation, while uniform heating enhances reaction efficiency.

Mechanistic Insights :

Microwave energy promotes dipole rotation in the carbonyl group of 4-methylbenzoyl chloride, accelerating nucleophilic attack by the amine group of 5-chloro-2-hydroxyaniline. Subsequent dehydration forms the oxazole ring within 10 minutes.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors with automated temperature (140°C) and pressure (3.5 bar) controls. Key advantages include:

Table 2: Continuous Flow vs Batch Reactor Performance

| Metric | Continuous Flow | Batch Reactor |

|---|---|---|

| Reaction Time | 22 minutes | 7 hours |

| Energy Consumption | 18 kWh/kg | 42 kWh/kg |

| Byproduct Formation | 2.1% | 8.7% |

Catalytic System Optimization

Recent patents describe using zeolite-encapsulated Lewis acids (e.g., Sn-β) to improve regioselectivity. These catalysts reduce chlorination at undesired positions by 37% compared to traditional PPA.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but lower yields due to side reactions. Ethylene glycol emerges as an optimal solvent, balancing solubility and reaction kinetics:

Table 3: Solvent Screening Results

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 58 | 89 |

| Ethylene Glycol | 76 | 94 |

| Toluene | 41 | 82 |

Temperature Gradients

Controlled temperature ramping (80°C → 140°C over 30 minutes) prevents exothermic runaway reactions, improving safety profiles in large-scale batches.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography with hexane:ethyl acetate (3:2) achieves 99.2% purity. Recrystallization from ethanol provides an alternative for industrial settings, yielding 91% pure product.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃) : δ 7.78 (d, J=8.5 Hz, 2H, aromatic), 7.42 (d, J=8.5 Hz, 2H, aromatic), 2.45 (s, 3H, CH₃)

- IR (KBr) : 1639 cm⁻¹ (C=N stretch), 1556 cm⁻¹ (C-Cl)

Table 4: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| logP | 5.62 | HPLC |

| Melting Point | 132–134°C | Differential Scanning Calorimetry |

| Solubility (Water) | 1.2 mg/L | Shake Flask |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in nucleophilic substitution reactions under basic conditions:

Key Findings :

-

Substitution occurs preferentially at the 5-position due to electron-withdrawing effects of the benzoxazole ring .

-

Steric hindrance from the 4-methylphenyl group slows reaction kinetics compared to unsubstituted analogs .

Oxidation Reactions

The benzoxazole ring system undergoes oxidation under strong oxidizing conditions:

| Reagent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 4 h | 5-Chloro-2-(4-methylbenzoyl)-1,3-benzoxazole-4,7-dione | Ring expansion observed |

| CrO₃, AcOH | Reflux, 6 h | Quinone derivatives | Low yield (≤40%) |

Mechanistic Insight :

Oxidation typically targets the electron-rich positions (C-4 and C-7), forming quinoid structures .

Reduction Reactions

Selective reduction of the benzoxazole ring has been reported:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄, THF | 0°C → RT, 2 h | 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazoline | Intermediate for pharmaceuticals |

| H₂, Pd/C | EtOH, 50 psi, 12 h | 5-Chloro-2-(4-methylphenyl)-1,3-dihydrobenzoxazole | Catalytic hydrogenation pathway |

Note : Ring-opening products are not observed, indicating stability of the reduced benzoxazoline structure .

Cycloaddition and Ring Functionalization

The compound participates in [3+2] cycloadditions for heterocycle synthesis:

Structural Impact :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 5-Aryl-2-(4-methylphenyl)-1,3-benzoxazoles | 60-85% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | Alkynylated benzoxazole derivatives | 55-75% |

Limitations :

Hydrolysis and Ring-Opening

Acidic/basic hydrolysis produces bifunctional intermediates:

| Conditions | Product | Downstream Use |

|---|---|---|

| 6M HCl, reflux, 8 h | 2-(4-Methylphenyl)-5-chloro-benzoxazol-7-ol | Ligand for metal complexes |

| NaOH (10%), 120°C, 12 h | 4-Chloro-2-amino-5-(4-methylphenyl)phenol | Precursor for polymer synthesis |

Stability Note :

The benzoxazole ring resists hydrolysis under mild conditions but degrades in prolonged heating .

Applications De Recherche Scientifique

Pharmacological Applications

Anti-inflammatory and Analgesic Properties

Research indicates that benzoxazole derivatives, including 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole, exhibit potent anti-inflammatory and analgesic effects. These compounds are considered valuable in treating conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. They function by inhibiting platelet aggregation, which is crucial for preventing arterial thrombosis .

Cholinesterase Inhibition

The compound has also shown promise as a cholinesterase inhibitor, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's. The presence of both 4-methyl and 5-chloro substituents enhances its inhibitory activity against acetylcholinesterase and butyrylcholinesterase .

Antimicrobial Activity

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole demonstrates significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, in vitro assays indicate that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Anticancer Research

The anticancer properties of 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole have been investigated extensively. The compound's structure contributes positively to its anticancer activity against several human cancer cell lines. Experimental studies have demonstrated that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Studies

- In Vitro Anticancer Activity : A study evaluated the effects of various benzoxazole derivatives on breast cancer cell lines. The results showed that 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole significantly reduced cell viability at low concentrations (0.1–10 µM), indicating its potential as an effective anticancer agent .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole was tested against multiple strains of bacteria and fungi. The compound exhibited notable inhibition zones at concentrations as low as 25 µg/mL, demonstrating its effectiveness in combating microbial infections .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparative Analysis of Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole | 243.69 | Cl, 4-methylphenyl | 3.8 | 180–185 (est.) | Pharmaceuticals, Materials |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | 284.76 | Cl, OMe, benzothiazole | 3.5 | 195–200 | Antimicrobial agents |

| 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole | 236.70 | Cl, piperidine | 2.1 | 120–125 | CNS drug candidates |

| 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202.04 | Cl, CH₂Cl | 2.9 | 90–95 | Agrochemical intermediates |

Activité Biologique

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole can be represented as follows:

This structure features a benzoxazole ring substituted with a chlorine atom and a para-methylphenyl group.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzoxazole derivatives. In particular, 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole has shown significant activity against various bacterial strains.

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated MIC values comparable to established antibiotics against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been extensively studied. Research indicates that 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole exhibits cytotoxic effects on various cancer cell lines.

- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values : The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 18 |

These values indicate that the compound possesses significant anticancer activity, particularly against breast and lung cancer cells .

Antioxidant Activity

The antioxidant capacity of 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole has also been evaluated. The compound demonstrated a strong ability to scavenge free radicals in various assays.

- DPPH Assay : In the DPPH radical scavenging assay, the compound showed an inhibition percentage of over 70% at concentrations as low as 10 µM .

Case Studies

Several case studies have documented the biological activities of benzoxazole derivatives:

- Antimicrobial Efficacy : A study evaluating a series of benzoxazole derivatives found that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of benzoxazoles on MCF-7 cells revealed that specific substitutions significantly increased cell death rates in cancerous cells while sparing normal cells .

Q & A

Q. What are the standard synthetic protocols for 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole?

The synthesis typically involves condensation reactions between substituted benzaldehydes and aminophenol derivatives under reflux conditions. For example:

- Dissolve 0.001 mol of a triazole precursor in absolute ethanol, add 5 drops of glacial acetic acid as a catalyst, and react with 0.001 mol of substituted benzaldehyde under reflux for 4 hours. Evaporate the solvent under reduced pressure and purify the product via filtration .

- Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods, though specific protocols for this compound require optimization of temperature and solvent systems .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of aromatic protons, methyl groups, and chlorine substituents. For instance, the 4-methylphenyl group shows characteristic singlet peaks for methyl protons in the range of δ 2.3–2.5 ppm .

- X-ray Crystallography: Single-crystal analysis reveals dihedral angles between the benzoxazole core and substituent rings (e.g., 8.76° between benzothiazole and 4-methoxyphenyl rings), providing insights into molecular planarity and packing .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., CHClNOS) and fragmentation patterns .

Q. What are the key physicochemical properties influencing reactivity?

- Electron-withdrawing effects: The chlorine atom at the 5-position enhances electrophilic substitution reactivity, directing further functionalization to the 6-position of the benzoxazole core .

- Solubility: Low polarity due to the aromatic and heterocyclic structure necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Thermal stability: The fused ring system provides stability up to 250°C, as observed in differential scanning calorimetry (DSC) studies .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize synthesis yield and purity?

- Solvent effects: Polar solvents like ethanol or acetonitrile favor nucleophilic substitution, while non-polar solvents (toluene) may stabilize intermediates in cyclization steps .

- Catalysts: Acetic acid or p-toluenesulfonic acid (PTSA) accelerates condensation reactions by protonating carbonyl groups. For halogenated derivatives, Lewis acids like ZnCl improve regioselectivity .

- Microwave vs. thermal synthesis: Microwave irradiation reduces reaction times by 50–70% and improves yields by 10–15% compared to traditional reflux, as demonstrated in analogous benzoxazole syntheses .

Q. What structural features contribute to its biological activity, and how are SAR studies designed?

- Critical substituents: The 4-methylphenyl group enhances lipophilicity, improving membrane permeability, while the chlorine atom modulates electronic effects for target binding (e.g., kinase inhibition) .

- SAR methodologies:

Substituent scanning: Replace the methyl group with electron-donating (e.g., -OCH) or withdrawing (-NO) groups to assess activity trends .

Bioisosteric replacement: Substitute the benzoxazole core with thiazole or oxadiazole rings to evaluate scaffold flexibility .

- Activity assays: Use cell-based viability assays (MTT, CCK-8) and enzyme inhibition studies (IC determination) to correlate structural modifications with potency .

Q. How to address contradictions in bioactivity data across different studies?

- Standardize assay conditions: Discrepancies in IC values (e.g., 2–10 µM in cancer cell lines) may arise from variations in cell culture media, incubation times, or solvent concentrations. Use harmonized protocols from repositories like PubChem .

- Control for off-target effects: Employ orthogonal assays (e.g., thermal shift assays for target engagement) and genetic knockout models to confirm mechanism-specific activity .

- Meta-analysis: Cross-reference data with structurally similar compounds (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) to identify trends in substituent-dependent activity .

Q. What are the strategies for designing derivatives with enhanced selectivity?

- Fragment-based drug design: Combine crystallographic data (e.g., binding pocket dimensions from X-ray structures) with computational docking to prioritize substituents that minimize off-target interactions .

- Prodrug approaches: Introduce hydrolyzable groups (e.g., esters) at the 2-position to improve solubility and reduce systemic toxicity .

- Hybrid molecules: Conjugate the benzoxazole core with known pharmacophores (e.g., triazoles or pyrazoles) to exploit synergistic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.